N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Description
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that belongs to the class of nitroanilines. This compound features a unique structure with a nitro group, a methyl group, and an oxadiazole ring, making it an interesting subject for various chemical studies and applications.
Properties
IUPAC Name |
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-4-11-14-12(19-15-11)8-5-6-9(13-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYQBQDDJKCZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves a multi-step process. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Amination: Conversion of the nitro group to an amine.
Oxadiazole Formation: Cyclization to form the oxadiazole ring.
Alkylation: Introduction of the methyl and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by cyclization and alkylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and oxadiazole derivatives.
Scientific Research Applications
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
